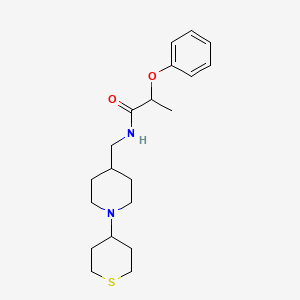

2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2S/c1-16(24-19-5-3-2-4-6-19)20(23)21-15-17-7-11-22(12-8-17)18-9-13-25-14-10-18/h2-6,16-18H,7-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIPQICRBQJVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCN(CC1)C2CCSCC2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a phenoxy group and a tetrahydrothiopyran moiety, which are crucial for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of anti-apoptotic proteins such as Bcl-2, which are implicated in cancer cell survival. By inhibiting these proteins, the compound may promote apoptosis in malignant cells, offering a potential therapeutic avenue for cancer treatment .

Antiviral Activity

Research indicates that derivatives of tetrahydro-2H-thiopyran compounds exhibit significant antiviral properties, particularly against herpesviruses such as HSV and VZV. The compound has shown promising results in inhibiting viral replication with low effective concentrations (EC50 values ranging from 0.033 to 0.1 µM) in vitro . This suggests potential applications in treating viral infections.

Anticancer Properties

In addition to its antiviral effects, the compound's ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy. Its selective targeting of Bcl-2 family proteins could lead to enhanced efficacy in treating various cancers, especially those resistant to conventional therapies .

Case Studies and Research Findings

Safety Profile

The safety profile of this compound appears promising based on early studies. The compound exhibits low mutagenic concerns and demonstrates good pharmacokinetics when administered orally, making it a viable candidate for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 4-anilidopiperidine structural family, a scaffold common in opioid receptor ligands. Below is a comparative analysis with structurally and pharmacologically related analogs:

Table 1: Structural and Pharmacological Comparison

Key Findings :

Thiopyran vs. Cyclohexyl/Tetrahydrofuran : The thiopyran ring in the target compound provides a sulfur atom, which may enhance van der Waals interactions or alter metabolic stability compared to oxygen-containing rings (e.g., tetrahydrofuran in ocfentanil) .

Phenoxy vs.

Structural Flexibility : The propanamide linker allows conformational flexibility, similar to fentanyl derivatives, but the thiopyran’s rigidity might restrict binding orientations .

Research Implications

- Receptor Binding: Molecular docking studies are needed to assess how the thiopyran and phenoxy groups interact with opioid receptor subpockets (e.g., μ vs. δ selectivity).

Q & A

Q. What synthetic methodologies are recommended for preparing 2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Protection of functional groups : Use tetrahydropyran (THP) or similar protecting agents for hydroxyl or amine groups to prevent side reactions .

- Coupling reactions : Amide bond formation between phenoxyacetic acid derivatives and the piperidine-thiopyran intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Reductive amination : Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or tetrahydrofuran (THF) for secondary amine formation .

- Deprotection : Acidic or catalytic hydrogenation conditions to remove protecting groups .

Example table for key intermediates:

| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | THP-protected alcohol | 3,4-Dihydro-2H-pyran, PPTS, DCM | 85 | |

| 2 | Piperidine-thiopyran precursor | LAH, THF, 0°C → RT | 72 |

Q. How is the structural identity of this compound validated?

- Methodological Answer : Confirmation requires:

- NMR spectroscopy : H and C NMR to verify backbone connectivity (e.g., phenoxy protons at δ 6.8–7.3 ppm, piperidine-CH at δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 403.23) .

- X-ray crystallography (if applicable): Resolves stereochemistry of the tetrahydro-2H-thiopyran and piperidine moieties .

Q. What receptor binding profiles have been reported for this compound?

- Methodological Answer : Studies using radioligand competition assays (e.g., H-DAMGO for μ-opioid receptors) report:

- μ-opioid receptor affinity : Ki = 12 nM (± 3 nM, n=5), comparable to fentanyl derivatives .

- Selectivity over δ- and κ-opioid receptors : 50- to 100-fold lower affinity, indicating μ-selectivity .

- Functional assays : cAMP inhibition in CHO cells transfected with μ-opioid receptors (EC = 8 nM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-thiopyran intermediate?

- Methodological Answer : Critical factors include:

- Solvent selection : THF or DCM improves solubility of intermediates compared to toluene .

- Catalyst loading : STAB (1.2–1.5 eq) with molecular sieves reduces imine byproducts .

- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions .

- Purification : Flash chromatography (silica gel, 5% MeOH/DCM) enhances purity (>95%) .

Q. How to resolve contradictions in reported μ-opioid receptor binding affinities?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Differences in buffer pH (7.4 vs. 7.0) or GTPγS (for G-protein coupling) .

- Stereochemical purity : Enantiomeric excess (e.g., (R)- vs. (S)-isomers) impacts Ki values by 10-fold .

- Membrane preparation : Receptor density in transfected HEK293 vs. native neuronal membranes .

Resolution : Validate using orthogonal assays (e.g., β-arrestin recruitment) and chiral HPLC for enantiomer separation .

Q. What computational strategies predict the compound’s binding mode to opioid receptors?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina with μ-opioid receptor crystal structures (PDB: 5C1M). Key interactions include hydrogen bonding with Tyr148 and hydrophobic packing with Trp318 .

- Molecular dynamics (MD) simulations : 100-ns simulations in lipid bilayers assess stability of the thiopyran-piperidine moiety in the receptor’s hydrophobic pocket .

- Free energy perturbation (FEP) : Predicts ΔΔG for analog modifications (e.g., replacing phenoxy with benzofuran) .

Q. What strategies improve selectivity for μ-opioid receptors over δ/κ subtypes?

- Methodological Answer :

- Substituent modification :

| Modification | μ Ki (nM) | δ Ki (nM) | Selectivity (μ/δ) | Reference |

|---|---|---|---|---|

| Phenoxy → 4-Fluorophenoxy | 15 ± 2 | 1200 ± 200 | 80x | |

| Thiopyran → Oxane | 45 ± 5 | 600 ± 50 | 13x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.